Octadecane-d38

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

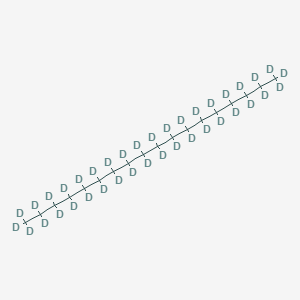

Structure

3D Structure

Properties

IUPAC Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-octatriacontadeuteriooctadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38/c1-3-5-7-9-11-13-15-17-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZJRJXONCZWCBN-UCLFVKSLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50167713 | |

| Record name | Octadecane-d38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16416-31-2 | |

| Record name | Octadecane-d38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016416312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octadecane-d38 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50167713 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Characteristics of Deuterated Octadecane (n-Octadecane-d38)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical characteristics of deuterated octadecane (B175841) (n-octadecane-d38), a perdeuterated long-chain alkane. This document is intended to be a valuable resource for professionals in research, scientific analysis, and drug development who utilize deuterated compounds for applications such as isotopic labeling, neutron scattering, and as internal standards in mass spectrometry. The guide details essential physical properties, provides comprehensive experimental protocols for their synthesis and characterization, and includes visual workflows to elucidate the key processes.

Core Physical Properties: A Comparative Analysis

The substitution of hydrogen (protium) with its heavier isotope, deuterium (B1214612), imparts subtle yet significant changes to the physicochemical properties of organic molecules. These alterations primarily stem from the increased mass of deuterium, which affects bond vibrational energies and, consequently, intermolecular interactions. The following tables summarize the key physical properties of n-octadecane-d38 and its non-deuterated counterpart, n-octadecane, for comparative analysis.

Table 1: General and Physical Properties of Deuterated and Non-Deuterated Octadecane

| Property | Deuterated Octadecane (C₁₈D₃₈) | n-Octadecane (C₁₈H₃₈) |

| Molecular Formula | C₁₈D₃₈ | C₁₈H₃₈ |

| Molecular Weight | 292.73 g/mol [1] | 254.49 g/mol [2] |

| CAS Number | 16416-31-2[1] | 593-45-3[2] |

| Physical Form | Colorless liquid or solid[1] | White crystals or powder (solid) |

Table 2: Thermal and Optical Properties of Deuterated and Non-Deuterated Octadecane

| Property | Deuterated Octadecane (C₁₈D₃₈) | n-Octadecane (C₁₈H₃₈) | Conditions |

| Melting Point | ~32.2 °C (estimated)¹ | 28 to 30 °C | Atmospheric Pressure |

| Boiling Point | 316.3 °C | 317 °C | 760 mmHg |

| Density | 0.898 g/mL | 0.777 g/mL | at 25 °C |

| Refractive Index | 1.437 | 1.4390 | at 20 °C |

| Flash Point | 165.6 °C | ~166 °C | - |

| Vapor Pressure | 0.000769 mmHg | - | at 25°C |

¹The melting point of deuterated octadecane is estimated based on the observed linear relationship between the melting point difference (ΔTm) of hydrogenated and deuterated n-alkanes and the melting point (Tm) of the hydrogenated n-alkane (ΔTm ≈ 0.014 * Tm(K)). For n-octadecane with a melting point of ~302 K, the estimated increase is approximately 4.2 K.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of deuterated octadecane.

Synthesis of Perdeuterated n-Octadecane via Catalytic Hydrogen-Deuterium Exchange

This protocol describes a widely used method for the synthesis of perdeuterated n-alkanes.

Materials:

-

n-Octadecane

-

Deuterium gas (D₂)

-

Platinum on carbon (Pt/C) or Palladium on carbon (Pd/C) catalyst

-

High-pressure reactor

-

Appropriate solvents for purification (e.g., hexane)

-

Filtration apparatus

Procedure:

-

Reactor Setup: A high-pressure reactor is charged with n-octadecane and a catalytic amount of Pt/C or Pd/C.

-

Deuterium Introduction: The reactor is sealed and purged with deuterium gas to remove any residual air. It is then pressurized with deuterium gas to the desired pressure.

-

Reaction Conditions: The reactor is heated to a temperature typically ranging from 190-200°C. The reaction mixture is stirred vigorously to ensure efficient contact between the substrate, catalyst, and deuterium gas. The reaction is maintained at this temperature for a prolonged period (e.g., 24-72 hours) to facilitate complete hydrogen-deuterium exchange.

-

Work-up and Purification:

-

After cooling the reactor to room temperature, the excess deuterium gas is carefully vented.

-

The reaction mixture is diluted with a non-polar solvent such as hexane (B92381).

-

The catalyst is removed by filtration through a pad of celite or a suitable filter membrane.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude deuterated octadecane.

-

Further purification can be achieved by vacuum distillation or recrystallization from an appropriate solvent to obtain high-purity n-octadecane-d38.

-

Characterization of Deuterated Octadecane

This protocol outlines the use of GC-MS to determine the isotopic enrichment of deuterated octadecane.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

A non-polar capillary column (e.g., HP-5MS or equivalent).

Procedure:

-

Sample Preparation: A dilute solution of the synthesized deuterated octadecane is prepared in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Method:

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: An initial temperature of 100°C, held for 2 minutes, followed by a ramp of 10°C/min to 300°C, and held for 5 minutes. This program should be optimized to ensure good separation and peak shape.

-

-

MS Method:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

-

Data Analysis:

-

The mass spectrum of the eluting peak corresponding to octadecane is analyzed.

-

The molecular ion (M⁺) peak for perdeuterated octadecane (C₁₈D₃₈) is expected at m/z 292.7.

-

The isotopic distribution of the molecular ion cluster is examined to determine the percentage of deuterium incorporation. The relative intensities of ions corresponding to partially deuterated species are used to calculate the overall isotopic purity.

-

This protocol describes the use of Nuclear Magnetic Resonance (NMR) spectroscopy to quantify the level of deuteration.

Instrumentation:

-

High-field NMR spectrometer.

Procedure:

-

Sample Preparation: An accurately weighed amount of the deuterated octadecane sample is dissolved in a suitable non-deuterated solvent (e.g., chloroform (B151607) or benzene) in an NMR tube. A known amount of an internal standard with a well-defined proton signal can be added for quantification.

-

¹H NMR Spectroscopy:

-

A standard proton NMR spectrum is acquired.

-

The residual proton signals in the deuterated sample are integrated.

-

By comparing the integral of the residual proton signals to the integral of the internal standard, the amount of remaining protium (B1232500) can be quantified, and thus the deuterium enrichment can be calculated.

-

-

²H (Deuterium) NMR Spectroscopy:

-

A deuterium NMR spectrum is acquired.

-

The spectrum will show signals corresponding to the different deuterium environments in the molecule.

-

The integrals of these signals can be used to confirm the presence and relative abundance of deuterium at different positions. For quantitative analysis, a reference material with a known deuterium concentration is typically used.

-

Visualizations

The following diagrams illustrate the key workflows described in this guide.

References

- 1. Page loading... [guidechem.com]

- 2. <h1 itemprop="name"><font size="2" face="verdana,arial,helvetica,sans-serif">Octadecane</font></h1><h2 itemprop="description"><font size="2" face="verdana,arial,helvetica,sans-serif">99% </font>< [nacchemical.com]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of Octadecane-d38

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Octadecane-d38, a perdeuterated long-chain alkane. This document details a feasible synthetic pathway, outlines the necessary experimental protocols, and discusses the analytical methods crucial for determining the isotopic enrichment of the final product. The information presented is intended to support researchers in the fields of chemistry, materials science, and drug development who utilize isotopically labeled compounds.

Introduction

This compound (C₁₈D₃₈) is the isotopically substituted analog of octadecane (B175841) where all 38 hydrogen atoms have been replaced with deuterium (B1214612).[1] Perdeuterated compounds like this compound are valuable tools in a variety of scientific disciplines. In drug development, deuterium labeling can alter the metabolic profile of a drug, potentially leading to improved pharmacokinetic properties. In materials science, deuterated molecules are used to study molecular dynamics and interactions in polymers and other materials. Furthermore, they serve as internal standards in mass spectrometry-based quantitative analysis.[2]

The synthesis of high-purity this compound is a critical step for its application. The primary challenge lies in achieving a high degree of deuteration and accurately quantifying the isotopic enrichment. This guide focuses on a common and practical synthetic approach: the reduction of a commercially available, highly deuterated precursor, stearic acid-d35.

Synthesis of this compound

The most direct and common method for the synthesis of this compound is the reduction of the carboxylic acid group of perdeuterated stearic acid (stearic acid-d35). Several reduction methods are available in organic chemistry for the conversion of a carboxylic acid to an alkane. This guide will focus on a modified Wolff-Kishner reduction, a robust and high-yielding method suitable for this transformation.[3][4]

Synthetic Pathway

The overall synthetic pathway involves a two-step process starting from stearic acid-d35:

-

Formation of the Hydrazone: Stearic acid-d35 is first converted to its corresponding aldehyde, stearaldehyde-d36, which then reacts with hydrazine (B178648) to form stearaldehyde hydrazone-d36.

-

Wolff-Kishner Reduction: The hydrazone is then heated in the presence of a strong base to yield this compound.

Caption: Synthetic pathway for this compound from Stearic Acid-d35.

Experimental Protocol: Modified Wolff-Kishner Reduction

This protocol is a representative procedure based on established chemical transformations. Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.

Materials:

-

Stearic acid-d35 (isotopic purity ≥ 98 atom % D)[5]

-

Oxalyl chloride

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Palladium on barium sulfate (B86663) (Pd/BaSO₄), 5%

-

Quinoline-sulfur poison

-

Hydrazine hydrate (B1144303) (H₂NNH₂·H₂O)

-

Potassium hydroxide (B78521) (KOH)

-

Diethylene glycol

-

Anhydrous diethyl ether

-

Anhydrous toluene (B28343)

-

Hydrochloric acid (HCl), 2M

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

Step 1: Synthesis of Stearoyl-d35 Chloride

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve stearic acid-d35 (1 equivalent) in anhydrous toluene.

-

Add a catalytic amount of DMF.

-

Slowly add oxalyl chloride (1.5 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours, then heat to 50°C for 1 hour until gas evolution ceases.

-

Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude stearoyl-d35 chloride, which can be used in the next step without further purification.

Step 2: Rosenmund Reduction to Stearaldehyde-d36

-

Suspend the Rosenmund catalyst (5% Pd/BaSO₄, 0.1 equivalents) and a quinoline-sulfur poison in anhydrous toluene.

-

Heat the suspension to reflux and bubble dry hydrogen gas through the mixture.

-

Add a solution of stearoyl-d35 chloride (1 equivalent) in anhydrous toluene dropwise to the refluxing suspension.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture, filter off the catalyst, and wash the catalyst with toluene.

-

Combine the filtrates and wash with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield stearaldehyde-d36.

Step 3: Formation of Stearaldehyde Hydrazone-d36

-

Dissolve stearaldehyde-d36 (1 equivalent) in ethanol.

-

Add hydrazine hydrate (1.2 equivalents) and stir the mixture at room temperature for 4 hours.

-

The hydrazone may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to obtain the crude hydrazone.

Step 4: Wolff-Kishner Reduction to this compound

-

Place the crude stearaldehyde hydrazone-d36 (1 equivalent) and potassium hydroxide (4 equivalents) in a round-bottom flask fitted with a reflux condenser.

-

Add diethylene glycol as the solvent.

-

Heat the mixture to 180-200°C and maintain this temperature for 4-6 hours. Water and excess hydrazine will distill off.

-

Cool the reaction mixture to room temperature and add water.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic extracts and wash with 2M HCl, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

The crude this compound can be purified by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent, or by vacuum distillation.

Isotopic Purity Analysis

The determination of the isotopic purity of the synthesized this compound is crucial. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the isotopic distribution of a sample. The gas chromatograph separates the components of the mixture, and the mass spectrometer provides information about the mass-to-charge ratio of the eluting compounds.

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the purified this compound in a suitable volatile solvent like hexane or dichloromethane.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5MS or equivalent).

-

Injector Temperature: 250°C.

-

Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 300°C at a rate of 10°C/min, and hold for 10 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-400.

-

Scan Mode: Full scan.

-

Data Analysis:

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 292.7. The isotopic purity is determined by analyzing the distribution of isotopologues (molecules with different numbers of deuterium atoms). The presence of ions at lower m/z values (e.g., m/z 291.7 for d37, m/z 290.7 for d36, etc.) indicates incomplete deuteration. The relative abundance of these peaks is used to calculate the isotopic enrichment.

Table 1: Representative GC-MS Data for Isotopic Purity of this compound

| Isotopologue | Mass (m/z) | Expected Relative Abundance (%) |

| This compound | 292.7 | > 98.0 |

| Octadecane-d37 | 291.7 | < 2.0 |

| Octadecane-d36 | 290.7 | < 0.5 |

| Other lower isotopologues | < 290.7 | Trace |

Note: The expected relative abundance is based on a starting material (stearic acid-d35) with an isotopic purity of ≥98 atom % D and a successful reduction process with minimal H/D exchange.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is another essential tool for determining isotopic purity. While ¹H NMR can be used to quantify the amount of residual protons, ²H (Deuterium) NMR directly observes the deuterium nuclei.

Experimental Protocol:

-

Sample Preparation: Dissolve the purified this compound in a protonated solvent (e.g., CHCl₃) for ²H NMR or a deuterated solvent with a known internal standard for ¹H NMR.

-

¹H NMR:

-

Spectrometer: 400 MHz or higher.

-

Acquisition: A quantitative ¹H NMR experiment with a sufficient relaxation delay.

-

Analysis: Integrate the residual proton signals and compare them to a known internal standard to calculate the atom % D.

-

-

²H NMR:

-

Spectrometer: A spectrometer equipped with a deuterium probe.

-

Acquisition: A standard ²H NMR spectrum.

-

Analysis: The presence of signals confirms the incorporation of deuterium. The chemical shifts will be very similar to the proton chemical shifts in the non-deuterated analogue.

-

Table 2: Representative NMR Data for Isotopic Purity of this compound

| Technique | Parameter | Expected Result |

| ¹H NMR | Residual -CH₃ signal (δ ~0.9 ppm) | Very low intensity |

| ¹H NMR | Residual -CH₂- signal (δ ~1.2-1.3 ppm) | Very low intensity |

| ¹H NMR | Isotopic Enrichment (Atom % D) | > 98% |

| ²H NMR | -CD₃ signal (δ ~0.9 ppm) | Strong signal |

| ²H NMR | -CD₂- signal (δ ~1.2-1.3 ppm) | Strong signal |

Workflow for Synthesis and Analysis

The following diagram illustrates the overall workflow from synthesis to final purity assessment of this compound.

Caption: Workflow for the synthesis and isotopic purity analysis of this compound.

Conclusion

The synthesis of high-purity this compound is achievable through established organic chemistry methodologies, with the Wolff-Kishner reduction of perdeuterated stearic acid being a viable and robust approach. Rigorous analysis of the final product using GC-MS and NMR spectroscopy is essential to confirm the chemical identity and, critically, to determine the isotopic enrichment with a high degree of accuracy. The detailed protocols and analytical guidance provided in this document serve as a valuable resource for researchers and professionals working with deuterated compounds, enabling the confident production and characterization of this compound for a wide range of scientific applications.

References

- 1. University of Ottawa NMR Facility Blog: 13C NMR of "Perdeuterated" Solvents [u-of-o-nmr-facility.blogspot.com]

- 2. researchgate.net [researchgate.net]

- 3. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. Stearic-d35 acid 98 atom % D, 99% (CP) | 17660-51-4 [sigmaaldrich.com]

A Technical Guide to High-Purity Octadecane-d38 for Researchers and Drug Development Professionals

Introduction: In the landscape of modern analytical research and drug development, the demand for high-purity stable isotope-labeled compounds is paramount. Among these, deuterated compounds play a pivotal role as internal standards in mass spectrometry-based quantification, enabling researchers to achieve high accuracy and precision. This technical guide provides an in-depth overview of high-purity Octadecane-d38, a deuterated analog of the C18 alkane, for professionals in the scientific community. We will delve into its commercial availability, key quality attributes, and detailed protocols for its application as an internal standard in mass spectrometry.

Commercial Suppliers and Quantitative Data

High-purity this compound is available from several specialized chemical suppliers. The following table summarizes the key quantitative data for this compound offered by prominent vendors. This information is crucial for selecting the appropriate material for your specific research needs, ensuring the highest level of analytical performance.

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity/Enrichment | Chemical Purity |

| MedchemExpress | This compound | 16416-31-2 | C18D38 | 292.73 | Not specified | Not specified |

| ESSLAB | n-Octadecane-d38 | 16416-31-2 | Not specified | Not specified | Not specified | Not specified |

| BOC Sciences | n-Octadecane-[d38] | 16416-31-2 | C18D38 | 292.73 | 98% atom D | >98% |

| Cambridge Isotope Laboratories, Inc. | n-Octadecane (D38, 98%) | 16416-31-2 | CD3(CD2)16CD3 | 292.73 | 98% | Not specified |

| CDN Isotopes | n-Octadecane-d38 | 16416-31-2 | C18D38 | 292.73 | 98 atom % D | Not specified |

Note: Isotopic purity and chemical purity are critical parameters. High isotopic enrichment (typically ≥98%) is essential to minimize crosstalk with the unlabeled analyte.[1] High chemical purity ensures that no other compounds interfere with the analysis. Researchers should always request a Certificate of Analysis (CoA) from the supplier for detailed lot-specific data.

Experimental Protocols: Application as an Internal Standard in Mass Spectrometry

This compound is an ideal internal standard for the quantitative analysis of nonpolar, long-chain hydrocarbons and related molecules by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). Its chemical properties are nearly identical to its non-deuterated counterpart, ensuring it behaves similarly during sample preparation and analysis, while its different mass allows for clear differentiation by the mass spectrometer.

General Workflow for Using a Deuterated Internal Standard

The following diagram illustrates the general workflow for utilizing a deuterated internal standard, such as this compound, in a quantitative mass spectrometry experiment.

Caption: A generalized workflow for quantitative analysis using a deuterated internal standard.

Detailed Methodology for GC-MS Analysis

This protocol provides a detailed methodology for the quantification of a nonpolar analyte in a complex matrix using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

-

Analyte Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and dissolve it in a suitable organic solvent (e.g., hexane (B92381), isooctane) to a final volume of 1 mL.

-

This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh approximately 1 mg of this compound and dissolve it in the same solvent to a final volume of 1 mL.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the analyte stock solution. Each calibration standard should be spiked with a constant amount of the this compound IS working solution to achieve a final concentration that provides a robust signal.

2. Sample Preparation:

-

To a known volume or weight of the sample (e.g., 1 mL of plasma, 1 g of soil), add a precise volume of the this compound IS working solution.

-

Perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte and the internal standard from the sample matrix. A common LLE procedure for nonpolar compounds involves extraction with a nonpolar solvent like hexane or a mixture of hexane and ethyl acetate.

-

Evaporate the solvent under a gentle stream of nitrogen and reconstitute the residue in a known volume of a suitable solvent for GC-MS analysis.

3. GC-MS Instrumental Parameters:

-

Gas Chromatograph (GC):

-

Column: A nonpolar column, such as a DB-5ms or equivalent, is typically used for alkane analysis.

-

Injector: Splitless injection is often preferred for trace analysis.

-

Oven Temperature Program: An appropriate temperature gradient should be developed to ensure good separation of the analyte and internal standard from other matrix components.

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI) is commonly used.

-

Scan Mode: Selected Ion Monitoring (SIM) is employed for high sensitivity and selectivity. Monitor characteristic ions for both the analyte and this compound. For this compound, characteristic fragment ions should be chosen based on its mass spectrum.

-

4. Data Analysis:

-

Integrate the peak areas of the selected ions for the analyte and this compound.

-

Calculate the peak area ratio of the analyte to the internal standard for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

-

Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios on the calibration curve.[2]

Logical Relationship for Internal Standard Selection

The selection of an appropriate internal standard is a critical step in developing a robust quantitative method. The following diagram illustrates the key decision-making criteria.

Caption: A decision tree outlining the key criteria for selecting a suitable internal standard.

Conclusion

High-purity this compound is an invaluable tool for researchers and drug development professionals who require accurate and precise quantification of nonpolar, long-chain molecules. By serving as a stable, isotopically labeled internal standard, it compensates for variability in sample preparation and instrument response, leading to highly reliable data. The information and protocols provided in this technical guide are intended to assist scientists in the effective selection and application of this compound in their analytical workflows. For the most accurate results, it is always recommended to obtain detailed product specifications from the supplier and to optimize experimental conditions for the specific analyte and matrix of interest.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to Octadecane-d38

This guide provides comprehensive technical information on this compound, a deuterated analog of n-octadecane. It is intended for use in research and development, particularly in studies involving isotopic labeling and tracer experiments. Its high isotopic enrichment makes it a valuable tool in lipid metabolism studies, drug delivery system development, and materials science.

Core Compound Data

This compound is a saturated hydrocarbon where all 38 hydrogen atoms have been replaced by their heavy isotope, deuterium. This isotopic substitution makes it an ideal internal standard for mass spectrometry-based analyses and a tracer for metabolic studies.

Quantitative Data Summary

The fundamental properties of this compound are summarized below. This data is critical for experimental design, analytical method development, and accurate interpretation of results.

| Property | Value | Citations |

| CAS Number | 16416-31-2 | [1][2][3][4][5] |

| Molecular Formula | C₁₈D₃₈ | |

| Molecular Weight | 292.73 g/mol | |

| Monoisotopic Mass | 292.535867558 Da |

Logical Relationship of Identifiers

The following diagram illustrates the direct relationship between the common name of the compound and its primary chemical identifiers.

Caption: Relationship between this compound and its key identifiers.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. Below is a representative protocol for the use of this compound as an internal standard in a quantitative mass spectrometry-based lipidomics workflow.

Protocol: Quantification of Endogenous Octadecane (B175841) in Biological Matrices

Objective: To accurately quantify the concentration of endogenous octadecane in human plasma using gas chromatography-mass spectrometry (GC-MS) with this compound as an internal standard.

Materials:

-

Human plasma (K2-EDTA)

-

This compound (Internal Standard, ISTD)

-

n-Octadecane (Calibration Standard)

-

Isooctane (B107328) (Solvent)

-

Anhydrous Sodium Sulfate (B86663)

-

GC-MS system with an appropriate column (e.g., DB-5ms)

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of n-Octadecane in isooctane.

-

Prepare a 100 µg/mL stock solution of this compound in isooctane.

-

-

Preparation of Calibration Curve Standards:

-

Perform serial dilutions of the n-Octadecane stock solution with isooctane to create calibration standards at concentrations ranging from 1 ng/mL to 1000 ng/mL.

-

Spike each calibration standard with the this compound internal standard to a final concentration of 100 ng/mL.

-

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add 10 µL of the 100 µg/mL this compound ISTD solution.

-

Add 500 µL of isooctane and vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the upper organic layer to a new vial containing anhydrous sodium sulfate to remove residual water.

-

Transfer the dried extract to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Injection Volume: 1 µL

-

Inlet Temperature: 280°C

-

Oven Program: Start at 60°C, hold for 1 minute, ramp to 300°C at 20°C/min, and hold for 5 minutes.

-

MS Method: Use Selected Ion Monitoring (SIM) mode. Monitor characteristic ions for both n-octadecane and this compound.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte (n-octadecane) and the internal standard (this compound).

-

Calculate the peak area ratio (Analyte Area / ISTD Area).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of octadecane in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Experimental Workflow Visualization

The following diagram outlines the key steps in the quantitative analysis workflow described above.

Caption: Workflow for quantification of octadecane using a deuterated standard.

References

Solubility of Octadecane-d38 in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of octadecane-d38 in various organic solvents. Due to the limited availability of specific quantitative data for the deuterated form, this guide also incorporates data for non-deuterated octadecane (B175841) and general principles of alkane solubility to provide a thorough understanding for researchers and professionals in drug development and other scientific fields.

Data Presentation

The solubility of long-chain alkanes like octadecane is primarily governed by the principle of "like dissolves like."[1] These nonpolar molecules exhibit higher solubility in nonpolar organic solvents and are virtually insoluble in polar solvents such as water.[2][3][4] The following table summarizes the available qualitative and quantitative solubility data for this compound and its non-deuterated analog, octadecane.

Note on Data for this compound: There is a significant lack of specific quantitative solubility data for this compound in the public domain. The information presented is based on limited qualitative descriptions. The data for non-deuterated octadecane is included to provide a reasonable estimation of the expected solubility behavior of its deuterated counterpart, as the isotopic labeling is not expected to dramatically alter its fundamental solubility characteristics.

| Solvent | Solvent Polarity | This compound Solubility | Octadecane Solubility |

| Nonpolar Solvents | |||

| Hexane | Nonpolar | Data not available | Readily soluble[2] |

| Benzene | Nonpolar | Data not available | Readily soluble |

| Toluene | Nonpolar | Data not available | Readily soluble |

| Chloroform | Nonpolar | Slightly soluble | Soluble |

| Dichloromethane | Nonpolar | Data not available | A solution of 1000µg/mL is commercially available |

| Ethyl Ether | Nonpolar | Data not available | Soluble |

| Petroleum Ether | Nonpolar | Data not available | Soluble |

| Polar Aprotic Solvents | |||

| Acetone | Polar Aprotic | Data not available | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Data not available | 5 mg/mL (requires ultrasonic and warming to 60°C) |

| Polar Protic Solvents | |||

| Ethanol | Polar Protic | Data not available | 25 mg/mL (requires ultrasonic), Slightly soluble, Miscible |

| Methanol | Polar Protic | Slightly soluble | Soluble |

Experimental Protocols

To determine the precise solubility of this compound in a specific organic solvent, a standardized experimental protocol is essential. The following is a detailed methodology based on the widely used shake-flask method, which is a reliable technique for determining the saturation solubility of a solid compound.

Protocol: Determination of this compound Solubility using the Shake-Flask Method

1. Materials and Equipment:

-

This compound (solid)

-

Selected organic solvent (high purity)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature orbital shaker or rotator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))

2. Procedure:

-

Preparation of Supersaturated Solution: Accurately weigh an excess amount of this compound and add it to a known volume of the selected organic solvent in a sealed vial. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Place the sealed vial in a constant temperature shaker or rotator set to the desired experimental temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution is saturated. The rotation or shaking ensures thorough mixing.

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the experimental temperature for a period to allow the excess solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a known volume of the supernatant using a pipette. Immediately filter the solution using a syringe filter that has been pre-warmed to the experimental temperature to prevent precipitation.

-

Dilution: Accurately dilute the filtered saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical instrument.

-

Quantification: Analyze the diluted solution using a calibrated analytical method (e.g., GC-MS or HPLC) to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent at the experimental temperature, typically expressed in units such as mg/mL or g/100g of solvent.

Mandatory Visualization

The following diagram illustrates a logical workflow for selecting an appropriate solvent for this compound based on its chemical properties and the available solubility information.

Caption: Logical workflow for selecting a suitable solvent for this compound.

References

Natural abundance of deuterium in octadecane

An In-Depth Technical Guide to the Natural Abundance of Deuterium (B1214612) in Octadecane (B175841)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural abundance of deuterium (²H or D) in octadecane (C₁₈H₃₈), a long-chain saturated hydrocarbon. It details the quantitative data available, the complex factors influencing isotopic composition, and the primary experimental protocols used for its determination. This document is intended to serve as a core resource for professionals in research, analytical chemistry, and drug development who utilize isotopic analysis.

Introduction to Deuterium Abundance

Deuterium is a stable, non-radioactive isotope of hydrogen, containing one proton and one neutron in its nucleus. While it is a fundamental component of all hydrogen-containing compounds, its natural abundance is very low. The baseline terrestrial abundance provides a starting point, but the precise deuterium content within a specific molecule like octadecane is highly variable due to isotopic fractionation effects that occur during physical, chemical, and biological processes.

This variability, however, is not random. The specific deuterium signature of a molecule can provide valuable information about its origin, the environmental conditions of its formation, and the biochemical pathways involved in its synthesis. The natural abundance is typically expressed in "delta" notation (δ²H) in parts per thousand (per mil, ‰) relative to an international standard, Vienna Standard Mean Ocean Water (VSMOW).

The δ²H value is calculated as follows:

δ²H (‰) = [ ( (²H/¹H)ₛₐₘₚₗₑ / (²H/¹H)ᵥₛₘₒw ) - 1 ] * 1000

Quantitative Data on Deuterium Abundance

The natural abundance of deuterium can be viewed from a general terrestrial level and at the compound-specific level.

General Terrestrial Abundance

The average abundance of deuterium on Earth is approximately 0.0156% of all hydrogen isotopes[1]. This serves as the global reference against which compound-specific measurements are compared.

| Isotope of Hydrogen | Symbol | Natural Abundance (%) |

| Protium | ¹H | ~99.985 |

| Deuterium | ²H | ~0.015 |

Table 1: General natural abundance of stable hydrogen isotopes.

Compound-Specific Abundance in Alkanes

The δ²H value for a specific organic molecule, such as octadecane, deviates significantly from the general average due to isotopic fractionation. For n-alkanes, the primary sources are petroleum (derived from ancient biological matter) and lipids from extant organisms. Data is most readily available for n-alkanes found in petroleum reservoirs. These studies show a wide range of δ²H values, influenced by the original organic source material (e.g., marine algae vs. terrestrial plants), thermal maturity, and potential biodegradation[2][3][4].

The table below summarizes representative δ²H values for octadecane (n-C₁₈) and other short-to-medium chain n-alkanes from petroleum sources.

| n-Alkane Chain | δ²H Value (‰) Range | Source / Context |

| C₁₅ – C₁₈ | -95.3 to -219.6 | Combustion residuals from coal soot[5]. |

| C₁₅ – C₁₇ | Transported from mudstones in petroleum reservoirs. | |

| C₁₈ – C₃₁ | Transported from underlying mudstones in petroleum reservoirs. | |

| C₁₅ – C₃₀ | <20‰ variability throughout biodegradation sequence. | |

| General n-Alkanes | -75 to -145 | Crude oil samples, varying with source and maturity. |

Table 2: Representative δ²H values for octadecane and related n-alkanes from geochemical sources. Note the wide variability, which underscores the importance of understanding the sample's origin.

Factors Influencing Deuterium Abundance in Biosynthesis

The final δ²H value of a biogenic alkane like octadecane is the result of a multi-step process, where isotopic fractionation occurs at several key points. The primary factors are the isotopic composition of the source water and the fractionation that occurs during lipid biosynthesis.

-

Source Water (Environmental Factor) : The ultimate source of hydrogen for all organisms is environmental water (e.g., precipitation, groundwater). The δ²H of this water varies geographically and climatically, and this initial isotopic signature is passed on to the organism.

-

Biosynthetic Fractionation : During the synthesis of fatty acids (the precursors to n-alkanes), significant isotopic fractionation occurs. The largest effect is observed during the production of NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate), a key reducing agent in the fatty acid synthesis pathway. The hydride transferred from NADPH is significantly depleted in deuterium (²H-depleted). Hydrogen atoms in the final lipid are derived from this NADPH, acetyl-CoA, and through direct exchange with cellular water, resulting in a product that is typically depleted in deuterium relative to the source water.

Experimental Protocols for Determination

The two primary analytical techniques for determining the natural abundance of deuterium in specific compounds are Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) and ²H Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS)

GC-IRMS is the most common method for determining bulk δ²H values of individual compounds in a complex mixture. The technique physically separates compounds via gas chromatography before converting each into H₂ gas for isotopic analysis in a mass spectrometer.

Detailed Methodology:

-

Sample Preparation & Extraction :

-

The n-alkane fraction must first be extracted from the sample matrix (e.g., petroleum, soil, plant tissue) using organic solvents.

-

The extract is then purified, often using column chromatography, to isolate the saturated hydrocarbon fraction. Urea adduction can be used to specifically isolate n-alkanes from branched and cyclic compounds.

-

The purified alkanes are dissolved in a suitable solvent (e.g., heptane (B126788) or pentane) to an appropriate concentration.

-

-

Gas Chromatography (GC) Separation :

-

An aliquot of the sample is injected into the GC, typically using a splitless injection mode to maximize analyte transfer.

-

The compounds are separated on a long capillary column (e.g., 60 m Agilent DB-5ms) based on their boiling points and interaction with the stationary phase.

-

A typical temperature program involves an initial hold, a ramp to an intermediate temperature, and a final ramp to a high temperature (e.g., 310-320°C) to elute all long-chain alkanes.

-

-

High-Temperature Conversion (HTC) :

-

As each separated compound elutes from the GC column, it passes into a high-temperature reactor (furnace) maintained at >1400°C (typically 1420-1425°C).

-

The reactor is typically a ceramic tube (e.g., graphitized Al₂O₃) where the organic molecules undergo pyrolysis (thermal decomposition) in the absence of oxygen, quantitatively converting all carbon-bound hydrogen into H₂ gas.

-

-

Isotope Ratio Mass Spectrometry (IRMS) :

-

The resulting H₂ gas pulse, carried by a helium stream, enters the ion source of the mass spectrometer.

-

Water is removed beforehand by a Nafion dryer.

-

The gas is ionized, and the resulting ions (H₂⁺ and HD⁺) are accelerated and separated by a magnetic field based on their mass-to-charge ratio (m/z 2 and 3).

-

Highly sensitive Faraday cup detectors simultaneously measure the ion beams for m/z 2 and 3, allowing for a precise determination of the ²H/¹H ratio.

-

-

Calibration and Reporting :

-

The measured isotope ratios are reported in δ²H notation relative to the VSMOW standard.

-

This is achieved by analyzing well-characterized reference materials (e.g., standard n-alkane mixtures with known δ²H values) alongside the samples to create a calibration curve and ensure data accuracy and comparability between laboratories.

-

²H Nuclear Magnetic Resonance (NMR) Spectroscopy

While GC-IRMS provides a bulk isotopic value for the entire molecule, ²H-NMR at natural abundance allows for the determination of site-specific isotopic fractionation within the molecule. This powerful technique can reveal which positions on the carbon skeleton are enriched or depleted in deuterium, providing deep insights into reaction mechanisms and biosynthetic pathways.

Methodology for Quantitative ²H-NMR:

-

Sample Preparation : The purified compound (e.g., octadecane) must be dissolved at a high concentration in a non-deuterated solvent to avoid overwhelming the analyte signals. The sample must be exceptionally pure.

-

Data Acquisition :

-

The experiment is performed on a high-field NMR spectrometer (e.g., ≥ 850 MHz) often equipped with a cryoprobe to overcome the primary challenge of ²H-NMR: extremely low sensitivity due to the low natural abundance of deuterium.

-

A quantitative ²H spectrum is acquired, which may require a very large number of scans over several hours or days.

-

-

Data Analysis : The area of each distinct signal in the ²H spectrum is proportional to the concentration of deuterium at that specific chemical position. By comparing these integrals, the site-specific (D/H)ᵢ ratios can be calculated, revealing the intramolecular distribution of deuterium.

This technique has been successfully used to show, for example, an alternating pattern of deuterium abundance along the chains of fatty acids, reflecting the different hydrogen sources used during biosynthesis.

Conclusion

The natural abundance of deuterium in octadecane is not a fixed value but a dynamic signature reflecting the molecule's origin and history. While the general terrestrial abundance of deuterium is about 0.015%, the δ²H value in octadecane can range widely, with values from -75‰ to -220‰ reported in geochemical sources like petroleum and combustion residuals. This variation is primarily driven by the isotopic composition of the environmental water and significant isotopic fractionation during lipid biosynthesis, particularly via the production of ²H-depleted NADPH. The precise measurement of these isotopic signatures is accomplished primarily through GC-IRMS for bulk molecular values and ²H-NMR for site-specific intramolecular distribution. These analytical approaches provide powerful tools for applications ranging from petroleum exploration to paleoenvironmental reconstruction and metabolic research.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. δ13C and δD Values of n-Alkanes from In-Reservoir Biodegraded Oils: Implications for Understanding the Mechanisms of Biodegradation and for Petroleum Exploration [mdpi.com]

- 5. researchgate.net [researchgate.net]

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Octadecane-d38

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of the perdeuterated long-chain alkane, Octadecane-d38 (C₁₈D₃₈). Understanding the mass spectral behavior of such isotopically labeled compounds is crucial for their application as internal standards in quantitative analyses, metabolic studies, and environmental fate investigations. This document details the expected fragmentation pathways, presents predicted quantitative data, outlines a detailed experimental protocol for its analysis, and provides a visual representation of the fragmentation logic.

Core Principles of Alkane Fragmentation in Mass Spectrometry

Under electron ionization, long-chain alkanes, including their deuterated analogs, undergo characteristic fragmentation primarily through the cleavage of carbon-carbon (C-C) bonds. The ionization process itself involves the removal of an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and rapidly fragments to produce a series of carbocation fragments. For straight-chain alkanes, this results in clusters of peaks separated by a mass difference corresponding to the loss of neutral alkyl radicals. In the case of perdeuterated alkanes, the mass of these fragments is shifted due to the replacement of hydrogen atoms with deuterium.

Predicted Mass Spectrometry Fragmentation Pattern of this compound

The mass spectrum of this compound is predicted to show a series of characteristic fragment ions. The molecular ion (M⁺•) for C₁₈D₃₈ is expected at a mass-to-charge ratio (m/z) of 292.7. Due to the statistical nature of fragmentation, a range of alkyl fragments will be observed. The general formula for the most abundant fragment ions in the mass spectra of n-alkanes is [CₙH₂ₙ₊₁]⁺. For this compound, the analogous fragment ions will be of the formula [CₙD₂ₙ₊₁]⁺.

The following table summarizes the predicted prominent fragment ions, their mass-to-charge ratios (m/z), and their likely relative intensities. The base peak in the spectrum of long-chain alkanes is often a smaller fragment, such as C₃ or C₄, due to its greater stability.

| Fragment Ion Formula | Predicted m/z | Predicted Relative Intensity |

| [C₃D₇]⁺ | 49.1 | High |

| [C₄D₉]⁺ | 66.1 | Base Peak (100%) |

| [C₅D₁₁]⁺ | 83.2 | High |

| [C₆D₁₃]⁺ | 100.2 | Moderate |

| [C₇D₁₅]⁺ | 117.3 | Moderate |

| [C₈D₁₇]⁺ | 134.4 | Moderate |

| [C₉D₁₉]⁺ | 151.4 | Low |

| [C₁₀D₂₁]⁺ | 168.5 | Low |

| [C₁₁D₂₃]⁺ | 185.6 | Low |

| [C₁₂D₂₅]⁺ | 202.6 | Low |

| [C₁₃D₂₇]⁺ | 219.7 | Very Low |

| [C₁₄D₂₉]⁺ | 236.8 | Very Low |

| [C₁₅D₃₁]⁺ | 253.8 | Very Low |

| [C₁₆D₃₃]⁺ | 270.9 | Very Low |

| [C₁₇D₃₅]⁺ | 288.0 | Very Low |

| [C₁₈D₃₈]⁺• (Molecular Ion) | 292.7 | Low to Very Low |

Experimental Protocol for GC-MS Analysis

This section provides a detailed methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

-

Standard Solution: Prepare a stock solution of this compound in a high-purity solvent such as hexane (B92381) or cyclohexane (B81311) at a concentration of 1 mg/mL. Prepare working standards by serial dilution to the desired concentration range (e.g., 1-100 µg/mL).

-

Sample Matrix: For quantitative analysis, the sample matrix (e.g., biological fluid, environmental extract) should be spiked with a known amount of the this compound internal standard solution.

2. Gas Chromatography (GC) Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for the separation of long-chain alkanes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet: Split/splitless injector. For trace analysis, a splitless injection is recommended.

-

Injector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 1 minute.

-

Ramp 1: Increase to 200 °C at a rate of 15 °C/min.

-

Ramp 2: Increase to 300 °C at a rate of 10 °C/min.

-

Final hold: Hold at 300 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions:

-

MS System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Acquisition Mode: Full scan mode from m/z 40 to 350 to obtain the complete fragmentation pattern. For quantitative analysis, selected ion monitoring (SIM) mode can be used to enhance sensitivity, monitoring the characteristic ions of this compound (e.g., m/z 66.1, 83.2, and 292.7).

-

Solvent Delay: 3 minutes.

Visualization of the Fragmentation Pathway

The following diagram illustrates the logical workflow of the mass spectrometry analysis and the fragmentation cascade of this compound.

Caption: Workflow and fragmentation of this compound.

This guide provides a foundational understanding of the mass spectrometric behavior of this compound. Researchers can utilize this information for method development, data interpretation, and accurate quantification in their respective fields. The provided experimental protocol serves as a robust starting point and can be further optimized based on specific instrumentation and analytical requirements.

An In-depth Technical Guide to the NMR Spectroscopy of Perdeuterated Octadecane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and applications of Nuclear Magnetic Resonance (NMR) spectroscopy for the analysis of perdeuterated octadecane (B175841) (C18D38). Particular focus is placed on solid-state deuterium (B1214612) (²H) NMR, a powerful technique for characterizing the structure and dynamics of this long-chain alkane.

Introduction to Deuterium NMR of Perdeuterated Alkanes

Deuterium (²H) NMR spectroscopy is a specialized technique that probes the magnetic properties of deuterium nuclei. Unlike protons (¹H), which have a nuclear spin of 1/2, deuterium has a spin of 1, resulting in a nuclear quadrupole moment. This quadrupole moment interacts with the local electric field gradient, providing a sensitive probe of molecular orientation and dynamics. In the solid state, these interactions dominate the NMR spectrum and provide rich information about the molecular behavior of compounds like perdeuterated octadecane.

Perdeuteration, the substitution of all hydrogen atoms with deuterium, is a common strategy in NMR to simplify spectra and to study molecular dynamics without the interference of strong proton-proton dipolar couplings. For long-chain alkanes like octadecane, solid-state ²H NMR can elucidate details about chain packing, phase transitions, and various motional processes such as rotations and torsional motions.

Fundamental Principles of Solid-State ²H NMR

In solid-state ²H NMR of a perdeuterated sample, the primary interaction influencing the spectrum is the quadrupolar interaction. This interaction is orientation-dependent, meaning the observed NMR frequency for a given C-D bond depends on its orientation with respect to the external magnetic field.

For a powdered (polycrystalline) sample, where all possible orientations are present, the resulting spectrum is a characteristic "Pake doublet." The separation between the two prominent peaks of this doublet is known as the quadrupolar splitting (ΔνQ). The magnitude of this splitting is directly related to the orientation of the C-D bond and the extent of molecular motion.

Molecular motions that occur on a timescale faster than the inverse of the quadrupolar interaction strength (typically 10⁻⁵ to 10⁻⁶ seconds) lead to an averaging of the quadrupolar interaction. This results in a reduction of the observed quadrupolar splitting. By analyzing the lineshape and the magnitude of the quadrupolar splitting at different temperatures, detailed information about the type and rate of molecular motion can be obtained.

Quantitative NMR Data for Perdeuterated Long-Chain Alkanes

Table 1: Representative ²H NMR Quadrupolar Splittings for Perdeuterated Nonadecane in Different Solid Phases

| Solid Phase | Temperature Range (°C) | Methylene (CD₂) Splitting (kHz) | Methyl (CD₃) Splitting (kHz) | Inferred Motion |

| Phase I (Orthorhombic) | < 22 | ~125 | ~35 | Central chain is largely static; chain ends exhibit torsional motion. |

| Phase II (Rotator) | 22 - 32 | ~60 | ~17 | Hindered rotation of the entire alkane chain. |

Data adapted from studies on perdeuterononadecane and are expected to be similar for perdeuterated octadecane.

Table 2: Representative ²H NMR Relaxation Times for Deuterated Alkanes in the Solid State

| Parameter | Typical Value (ms) | Information Provided |

| Spin-Lattice Relaxation Time (T₁) | 10 - 500 | Characterizes motions at the Larmor frequency (MHz range), such as fast torsional motions and overall molecular tumbling. |

| Spin-Spin Relaxation Time (T₂) | 0.1 - 10 | Sensitive to slower motions (kHz range), such as large-amplitude chain rotations. |

These are typical ranges for deuterated organic solids and will vary with temperature and the specific molecular environment.

Table 3: Representative Carbon-Deuterium Bond Order Parameters (SCD) for Perdeuterated Nonadecane

| Position in Chain | Phase I (Orthorhombic) | Phase II (Rotator) |

| Middle of the chain | ~0.95 | ~0.45 |

| Near the chain end | ~0.80 | ~0.30 |

| Methyl group | ~0.25 | ~0.10 |

The order parameter, SCD, ranges from 1 for a perfectly ordered, static C-D bond to 0 for isotropic motion. These values are calculated from the quadrupolar splittings and provide a measure of the motional restriction at different positions along the alkane chain.

Experimental Protocols

A detailed protocol for acquiring solid-state ²H NMR spectra of perdeuterated octadecane is provided below.

Sample Preparation

-

Sample Purity : Ensure the perdeuterated octadecane sample is of high purity to avoid signals from protonated impurities.

-

Packing : The powdered crystalline sample of perdeuterated octadecane is carefully packed into a solid-state NMR rotor (typically zirconia, with a diameter of 4 mm or smaller).

-

Rotor Sealing : The rotor is securely sealed with a cap to prevent sample leakage during high-speed spinning (if applicable) and to maintain sample integrity.

NMR Spectrometer Setup

-

Probe : A solid-state NMR probe capable of deuterium resonance frequency (e.g., 76.7 MHz on a 500 MHz spectrometer) is used.

-

Tuning and Matching : The probe is tuned to the deuterium frequency and matched to the impedance of the spectrometer's radiofrequency electronics to ensure efficient power transfer.

-

Temperature Control : The sample temperature is controlled using a variable temperature unit, which is crucial for studying phase transitions and dynamic processes. The temperature should be allowed to equilibrate for at least 15-20 minutes after each change.

Data Acquisition: The Quadrupolar Echo Pulse Sequence

The standard pulse sequence for acquiring static solid-state ²H NMR spectra is the quadrupolar echo sequence. This sequence is designed to refocus the dephasing of the deuterium signal caused by the large quadrupolar interaction, allowing for the acquisition of a distortion-free spectrum.

The pulse sequence is: (π/2)x - τ - (π/2)y - τ - Acquire

-

(π/2)x : A 90-degree pulse applied along the x-axis to excite the deuterium nuclei.

-

τ : An evolution delay.

-

(π/2)y : A second 90-degree pulse, phase-shifted by 90 degrees, to refocus the signal.

-

Acquire : The refocused echo signal is acquired.

Typical Acquisition Parameters:

-

Spectrometer Frequency : e.g., 76.7 MHz for ²H on an 11.7 T magnet.

-

π/2 Pulse Length : Typically 2-4 µs, calibrated to provide the maximum signal.

-

Echo Delay (τ) : 20-50 µs, chosen to be long enough to avoid pulse ringdown but short enough to minimize signal loss due to T₂ relaxation.

-

Recycle Delay : 1-5 seconds, set to be at least 5 times the estimated T₁ to allow for full relaxation of the magnetization between scans.

-

Number of Scans : Dependent on the amount of sample and the desired signal-to-noise ratio, typically ranging from a few hundred to several thousand.

Data Processing

-

Fourier Transformation : The acquired echo signal (time-domain data) is Fourier transformed to obtain the frequency-domain spectrum.

-

Phasing : The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction : A baseline correction is applied to remove any broad, underlying distortions.

-

Referencing : The chemical shift can be referenced externally using a known standard, though for ²H NMR of solids, the lineshape and quadrupolar splitting are often the parameters of primary interest.

Visualizations of Concepts and Workflows

Signaling Pathway of the Quadrupolar Echo Experiment

Caption: Workflow of the quadrupolar echo pulse sequence used in solid-state ²H NMR.

Logical Relationship of NMR Parameters and Molecular Motion

Caption: Interrelationship between molecular motion and key observable NMR parameters.

Experimental Workflow for Solid-State ²H NMR

Caption: A typical experimental workflow for solid-state ²H NMR of perdeuterated octadecane.

Conclusion

Solid-state ²H NMR spectroscopy is an invaluable tool for investigating the structure and dynamics of perdeuterated octadecane. By analyzing the temperature-dependent changes in the quadrupolar splittings and spectral lineshapes, researchers can gain detailed insights into phase behavior, chain mobility, and the nature of molecular motions. The experimental protocols and representative data presented in this guide provide a solid foundation for scientists and drug development professionals to utilize this powerful technique in their research endeavors. The ability to probe the molecular-level behavior of long-chain alkanes is crucial for understanding their properties in various applications, from materials science to their use as excipients in pharmaceutical formulations.

Navigating the Isotopic Landscape: A Technical Guide to Commercially Available Octadecane-d38

For researchers, scientists, and drug development professionals, the precise isotopic enrichment of deuterated compounds is a critical parameter for ensuring experimental accuracy and reproducibility. This in-depth technical guide provides a comprehensive overview of the isotopic enrichment levels of commercially available Octadecane-d38, details the methodologies for its analysis, and presents a relevant experimental workflow where such a compound could be utilized.

This compound (C18D38) is the fully deuterated isotopologue of the long-chain alkane, octadecane (B175841). Its primary application in research lies in its use as an internal standard for quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS). The stability imparted by the carbon-deuterium bonds also makes it a valuable tracer in metabolic studies, allowing researchers to follow the fate of long-chain alkanes in biological systems.

Commercially Available this compound: A Comparative Overview

The isotopic enrichment of a deuterated compound refers to the percentage of atoms at a specific position that are the desired isotope. For this compound, this is the percentage of deuterium (B1214612) at all 38 hydrogen positions. The following table summarizes the isotopic enrichment levels of this compound from various commercial suppliers. It is important to note that while some suppliers provide specific "atom % D" values, others may state a general purity level determined by various analytical techniques.

| Supplier | Product Number/Name | Stated Isotopic Enrichment/Purity |

| CDN Isotopes | D-5444 | 98 atom % D |

| Toronto Research Chemicals (TRC) | n-Octadecane-d38 | >95% (by HPLC, NMR, MS) |

| Sigma-Aldrich | This compound not explicitly listed with isotopic purity | General reference standards are certified. |

| Cambridge Isotope Laboratories, Inc. (CIL) | This compound not explicitly listed with isotopic purity | General deuterated compounds have high isotopic purity. |

| MedChemExpress | HY-N6600S | Information not specified on the product page. |

Note: For suppliers where specific isotopic enrichment for this compound is not publicly available on their websites, it is recommended to request a certificate of analysis for the specific lot number.

Experimental Protocols for Determining Isotopic Enrichment

The determination of isotopic enrichment for deuterated compounds like this compound is crucial for validating its quality and ensuring the accuracy of experimental results. The two primary analytical techniques employed for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the isotopic distribution of a molecule. For this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.

Principle: The deuterated compound is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The relative abundances of the different isotopologues (molecules with different numbers of deuterium atoms) are measured to calculate the isotopic enrichment.

Generalized Protocol:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane).

-

GC Separation: The sample is injected into a gas chromatograph, where the this compound is separated from any potential impurities. The GC column and temperature program are optimized to achieve good peak shape and resolution.

-

Ionization: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. Electron ionization (EI) is a common method for alkanes.

-

Mass Analysis: The mass analyzer (e.g., a quadrupole or time-of-flight analyzer) separates the ions based on their m/z values.

-

Data Analysis: The mass spectrum will show a cluster of peaks corresponding to the molecular ion ([M]+) and its isotopologues. The relative intensity of each peak in the cluster is used to calculate the percentage of molecules that are fully deuterated (d38), as well as the percentages of partially deuterated species (d37, d36, etc.).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly deuterium (²H) NMR, can be used to confirm the positions of deuterium labeling and to estimate isotopic purity.

Principle: Deuterium has a nuclear spin of 1, and in a magnetic field, it can absorb and re-emit electromagnetic radiation at a specific frequency. The chemical shift of the deuterium signal provides information about its chemical environment.

Generalized Protocol:

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent (e.g., chloroform-d).

-

²H NMR Acquisition: A deuterium NMR spectrum is acquired. For a fully deuterated compound like this compound, the spectrum will show signals corresponding to the different deuterium environments (e.g., -CD₃ and -CD₂- groups).

-

¹H NMR Acquisition: A proton (¹H) NMR spectrum is also acquired. The absence or significant reduction of proton signals in the regions corresponding to octadecane confirms a high level of deuteration.

-

Data Analysis: The integral of the residual proton signals in the ¹H NMR spectrum, compared to the integral of a known internal standard, can be used to quantify the amount of non-deuterated or partially deuterated species, thus providing an estimate of the isotopic enrichment.

Application in Metabolic Research: A Workflow for Tracer Studies

Deuterated long-chain alkanes and their derivatives are valuable tools for tracing metabolic pathways. The following workflow illustrates how a deuterated compound like this compound could be conceptually applied in a lipidomics study to investigate the metabolic fate of long-chain hydrocarbons.

Caption: Workflow for a metabolic tracer study using deuterated long-chain hydrocarbons.

Methodological & Application

Quantitative Analysis of Hydrocarbons Using Octadecane-d38 as an Internal Standard

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the quantitative analysis of hydrocarbons in various matrices using Octadecane-d38 as an internal standard. The use of a deuterated internal standard, such as this compound, in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for achieving accurate and precise quantification by correcting for variations during sample preparation and analysis.[1]

Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a highly accurate analytical technique that involves the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before analysis.[1] This deuterated standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. During sample preparation and analysis, any loss of the target analyte will be accompanied by a proportional loss of the internal standard. By measuring the ratio of the native analyte to the deuterated standard using a mass spectrometer, the initial concentration of the analyte can be accurately determined, irrespective of the recovery efficiency.[1]

Applications

The methodologies described herein are applicable to a wide range of research and industrial applications, including:

-

Environmental Monitoring: Quantification of hydrocarbon contaminants such as n-alkanes and Polycyclic Aromatic Hydrocarbons (PAHs) in soil, water, and air samples.[1][2]

-

Food Safety: Analysis of mineral oil saturated hydrocarbons (MOSH) and mineral oil aromatic hydrocarbons (MOAH) in food products.

-

Petroleum Industry: Characterization and quality control of crude oil and refined petroleum products.

-

Biological Research: Analysis of hydrocarbons in biological tissues and fluids.

Quantitative Data Summary

The following tables summarize typical quantitative performance data for the analysis of n-alkanes and PAHs using this compound as an internal standard with GC-MS.

Table 1: Typical GC-MS Performance for n-Alkane Quantification using this compound

| Analyte | Retention Time (min) | Linearity (R²) | Recovery (%) | LOD (µg/L) | LOQ (µg/L) |

| n-Hexadecane (C16) | 18.5 | 0.9992 | 95.8 | 0.5 | 1.5 |

| n-Heptadecane (C17) | 19.7 | 0.9995 | 97.2 | 0.5 | 1.5 |

| This compound (IS) | 20.8 | - | - | - | - |

| n-Octadecane (C18) | 20.9 | 0.9991 | 96.5 | 0.4 | 1.2 |

| n-Nonadecane (C19) | 22.0 | 0.9989 | 94.3 | 0.4 | 1.2 |

| n-Eicosane (C20) | 23.1 | 0.9993 | 95.1 | 0.3 | 1.0 |

| n-Henicosane (C21) | 24.1 | 0.9990 | 93.8 | 0.3 | 1.0 |

| n-Docosane (C22) | 25.1 | 0.9988 | 92.5 | 0.3 | 1.0 |

Table 2: Typical GC-MS Performance for PAH Quantification using this compound

| Analyte | Retention Time (min) | Linearity (R²) | Recovery (%) | LOD (µg/kg) | LOQ (µg/kg) |

| Naphthalene | 12.3 | 0.9985 | 89.7 | 0.2 | 0.6 |

| Acenaphthylene | 14.8 | 0.9990 | 91.2 | 0.2 | 0.6 |

| Fluorene | 16.5 | 0.9991 | 92.5 | 0.1 | 0.3 |

| Phenanthrene | 19.2 | 0.9994 | 94.8 | 0.1 | 0.3 |

| Anthracene | 19.3 | 0.9993 | 94.5 | 0.1 | 0.3 |

| Fluoranthene | 24.5 | 0.9988 | 93.1 | 0.1 | 0.3 |

| Pyrene | 25.3 | 0.9989 | 93.6 | 0.1 | 0.3 |

Experimental Protocols

Protocol 1: Quantitative Analysis of n-Alkanes in Water Samples

This protocol details the analysis of n-alkanes in water samples using liquid-liquid extraction followed by GC-MS with this compound as an internal standard.

1. Materials and Reagents

-

n-Alkane standards mix (C16-C22)

-

This compound internal standard solution (10 µg/mL in hexane)

-

Hexane (pesticide residue grade)

-

Dichloromethane (B109758) (pesticide residue grade)

-

Anhydrous sodium sulfate

-

Glassware: 1 L separatory funnels, concentration tubes, vials

2. Sample Preparation

-

Collect 1 L water samples in clean glass bottles.

-

Spike the sample with 100 µL of the 10 µg/mL this compound internal standard solution.

-

Perform a liquid-liquid extraction by adding 60 mL of dichloromethane to the separatory funnel and shaking vigorously for 2 minutes.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction two more times with fresh aliquots of dichloromethane.

-

Combine the organic extracts and dry by passing through a column of anhydrous sodium sulfate.

-

Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

-

Transfer the final extract to a GC vial for analysis.

3. GC-MS Analysis

-

GC System: Agilent 7890B or equivalent

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

-

Injector: Splitless, 280°C

-

Oven Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp to 300°C at 10°C/min

-

Hold at 300°C for 10 minutes

-

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min

-

MS System: Agilent 5977A or equivalent

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Monitor characteristic ions for each n-alkane and this compound.

-

4. Calibration

-

Prepare a series of calibration standards containing known concentrations of the n-alkane mix.

-

Spike each calibration standard with the same amount of this compound as the samples.

-

Analyze the standards using the same GC-MS method.

-

Construct a calibration curve by plotting the relative response of each analyte to the internal standard against its concentration.

Protocol 2: Quantitative Analysis of PAHs in Soil Samples

This protocol outlines the extraction and quantification of PAHs in soil samples using sonication extraction and GC-MS with this compound as an internal standard.

1. Materials and Reagents

-

PAH standards mix (e.g., EPA 16 PAHs)

-

This compound internal standard solution (10 µg/mL in acetone)

-

Acetone (B3395972) (pesticide residue grade)

-

Hexane (pesticide residue grade)

-

Anhydrous sodium sulfate

-

Silica (B1680970) gel for cleanup

-

Glassware: beakers, centrifuge tubes, concentration tubes, vials

2. Sample Preparation

-